molecular formula C10H11ClN2O2 B2410293 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride CAS No. 2247105-86-6

1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride

Cat. No.: B2410293
CAS No.: 2247105-86-6
M. Wt: 226.66
InChI Key: RBQMNHAWPRFESR-UHFFFAOYSA-N
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Description

1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring fused with a pyridine ring, making it a significant molecule in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This compound may inhibit or activate certain proteins, leading to changes in cellular functions and therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride is unique due to its combined piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

1-pyridin-3-ylpiperidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c13-9-3-5-12(10(14)6-9)8-2-1-4-11-7-8;/h1-2,4,7H,3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQMNHAWPRFESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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